3-(4'-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound with a complex structure that includes a biphenyl group, an azetidine ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent such as DMF and POCl3.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 3-(4’-Carboxybiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester.
Reduction: 3-(4’-Hydroxymethylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The biphenyl group could facilitate binding to hydrophobic pockets, while the azetidine ring may provide rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
3-(4’-Formylbiphenyl-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its biphenyl group, azetidine ring, and tert-butyl ester
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
tert-butyl 3-[3-(4-formylphenyl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-19(13-22)25-18-6-4-5-17(11-18)16-9-7-15(14-23)8-10-16/h4-11,14,19H,12-13H2,1-3H3 |
InChI Key |
HWFCUANDTKUZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.